4-Ethyl-2,3-dimethylheptane

Catalog No.
S16075863
CAS No.
61868-22-2
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,3-dimethylheptane

CAS Number

61868-22-2

Product Name

4-Ethyl-2,3-dimethylheptane

IUPAC Name

4-ethyl-2,3-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-8-11(7-2)10(5)9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

CNEPAGDSOHLVRW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)C(C)C

4-Ethyl-2,3-dimethylheptane is a highly branched C11 aliphatic hydrocarbon utilized primarily as a specialized analytical standard and a model compound in thermophysical research. Unlike linear alkanes, its extensive branching disrupts intermolecular packing, resulting in a distinct boiling point of 183.2 °C and a highly specific vapor pressure profile. In procurement contexts, this exact isomer is prioritized by petrochemical laboratories and environmental testing facilities that require precise structural references for gas chromatography-mass spectrometry (GC/MS) calibration, surrogate fuel formulation, and thermodynamic partitioning models, where generic C11 mixtures cannot provide the necessary single-component baseline [1].

Substituting 4-ethyl-2,3-dimethylheptane with generic C11 mixtures or linear n-undecane critically compromises quantitative accuracy in both chromatographic workflows and thermodynamic modeling. In GC/MS profiling, linear alkanes exhibit significantly different retention indices, leading to the misidentification of branched components in complex fuel matrices. Furthermore, in surrogate fuel engineering, replacing this highly branched isomer with a linear counterpart alters the bulk vaporization rate and autoignition delay times; the ~13 °C difference in boiling point directly impacts the physical phase-change dynamics essential for accurate combustion simulations [1].

Chromatographic Retention Differentiation for Petrochemical Profiling

In high-resolution gas chromatography (GC) utilizing non-polar stationary phases, 4-ethyl-2,3-dimethylheptane demonstrates a significantly lower retention index compared to its linear counterpart, n-undecane. Because extensive branching reduces the molecule's surface area and London dispersion forces, the target compound elutes earlier, directly correlating with its lower boiling point. This precise retention shift is critical for mapping the branched alkane fraction in aviation and automotive fuels, where generic C11 mixtures fail to provide the discrete calibration peaks necessary for structural isomer resolution [1].

Evidence DimensionChromatographic elution / Boiling point correlation
Target Compound DataBP 183.2 °C; earlier GC elution
Comparator Or Baselinen-Undecane (BP 195.9 °C; later elution)
Quantified Difference~13 °C boiling point depression driving baseline retention separation
ConditionsNon-polar GC stationary phase analysis of C11 isomers

Ensures accurate calibration and peak identification when profiling complex branched hydrocarbon fractions in petroleum products.

Thermophysical Volatility in Surrogate Fuel Formulations

For combustion modeling and surrogate fuel development, the volatility of the hydrocarbon components must precisely match the target fuel. 4-Ethyl-2,3-dimethylheptane exhibits a boiling point of 183.2 °C, which is substantially lower than the 195.9 °C boiling point of linear n-undecane. This thermodynamic variance alters the vapor pressure curve and vaporization rate of the bulk mixture. Utilizing the exact branched isomer rather than a linear substitute ensures that the physical phase-change dynamics and subsequent autoignition timing accurately reflect high-performance, branched aviation or automotive fuels [1].

Evidence DimensionBoiling Point / Volatility
Target Compound Data183.2 °C
Comparator Or Baselinen-Undecane (195.9 °C)
Quantified Difference12.7 °C reduction in boiling point
ConditionsStandard atmospheric pressure (1 atm) thermophysical measurement

Critical for engineers formulating surrogate fuels that require exact vaporization rates to model engine combustion efficiency and knock resistance.

Phase Partitioning for Environmental and Chemical Modeling

In environmental chemistry and chemical engineering, the air-water partitioning behavior of hydrocarbons dictates their fate in aqueous systems. 4-Ethyl-2,3-dimethylheptane possesses a highly specific Henry's law constant of approximately 1.2 × 10⁻⁶ mol/(m³ Pa) at 298 K. This quantitative metric distinguishes it from lighter alkanes and linear isomers, providing a precise calibration point for modeling the volatilization of complex oil spills or industrial solvent runoff. Generic aliphatic solvents cannot replicate this exact thermodynamic partitioning behavior in predictive environmental models [1].

Evidence DimensionHenry's Law Constant (Hcp)
Target Compound Data~1.2 × 10⁻⁶ mol/(m³ Pa)
Comparator Or BaselineGeneric aliphatic solvent baselines
Quantified DifferenceIsomer-specific partitioning coefficient distinct from linear or lighter alkanes
ConditionsAqueous solution at 298 K

Provides environmental laboratories with a reliable, highly hydrophobic reference standard for predictive modeling of hydrocarbon volatilization.

GC/MS Calibration for Petrochemical Isomer Profiling

Directly downstream of its distinct chromatographic retention behavior, 4-ethyl-2,3-dimethylheptane is procured as an analytical reference standard. It enables quality control laboratories to accurately resolve and quantify branched C11 isomers in complex mixtures, such as high-octane gasoline and aviation turbine fuels [1].

Surrogate Fuel Formulation for Combustion Modeling

Leveraging its specific 183.2 °C boiling point and volatility profile, this compound is utilized by automotive and aerospace engineers to formulate surrogate fuels. It acts as a representative branched alkane to accurately simulate the vaporization, autoignition, and knock characteristics of real-world fuel blends during engine testing [2].

Thermodynamic and Environmental Partitioning Studies

Due to its established Henry's law constant, 4-ethyl-2,3-dimethylheptane serves as a model highly branched, hydrophobic compound in environmental fate simulators. It is used to calibrate models predicting the air-water phase transfer of oil spills and industrial hydrocarbon effluents [3].

XLogP3

5.3

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

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